Gadobutrol
Overview
Description
Gadobutrol is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a second-generation, extracellular, non-ionic macrocyclic gadolinium-based contrast agent. This compound is known for its high stability and low risk of nephrogenic systemic fibrosis, making it a preferred choice for diagnostic imaging .
Mechanism of Action
Target of Action
Gadobutrol is a second-generation extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . Its primary targets are areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system, malignant breast disease, supra-aortic or renal artery disease, and myocardial perfusion .
Mode of Action
This compound works by enhancing the contrast in MRI scans. It does this by shortening the proton relaxation times in plasma, which may improve tissue visualization . In the central nervous system, this compound works by highlighting any areas with disrupted blood-brain barrier (BBB) and/or abnormal vascularity . In breast tissue, this compound exposes the presence and extent of malignant breast disease .
Biochemical Pathways
This compound does not directly interact with biochemical pathways. Instead, it affects the magnetic properties of water protons in the body, which are detected by the MRI scanner. This allows for the visualization of pathological lesions and abnormal vascularity .
Pharmacokinetics
Due to its physicochemical properties, this compound is formulated at twice the gadolinium ion concentration compared to other GBCAs, which results in a lesser injection volume . Like other GBCAs, this compound usage carries the risk of nephrogenic systemic fibrosis (NSF) due to the dissociation of gadolinium from the chelates, although this compound tends to have a lower risk of NSF thanks to the macrocyclic structures that limit dechelation of gadolinium .
Result of Action
The primary result of this compound’s action is the enhancement of MRI images, allowing for better visualization of pathological lesions and abnormal vascularity. This can aid in the diagnosis and monitoring of various medical conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect the distribution and elimination of this compound. Additionally, the pH and temperature of the body can impact the stability and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Gadobutrol plays a crucial role in biochemical reactions by enhancing the contrast in MRI scans. It interacts with various biomolecules, including proteins and enzymes, to improve the visualization of pathological lesions. The compound’s high relaxivity and stability are attributed to its macrocyclic structure, which tightly binds the gadolinium ion, reducing the risk of dechelation . This compound does not significantly interact with enzymes or proteins in a way that alters their function, making it a safe and effective contrast agent .
Cellular Effects
This compound influences cellular processes primarily through its role as a contrast agent in MRI. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. Its presence in the extracellular space can enhance the imaging of cellular structures and abnormalities . Studies have shown that this compound is not mutagenic and does not induce significant cellular toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to enhance the relaxation rates of water protons in its vicinity, thereby increasing the contrast in MRI images. This effect is achieved through the interaction of the gadolinium ion with water molecules, which shortens the T1 relaxation time and enhances signal intensity . This compound’s macrocyclic structure ensures that the gadolinium ion remains tightly bound, minimizing the risk of free gadolinium release and associated toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated high stability over time. It does not degrade significantly, maintaining its effectiveness as a contrast agent throughout the imaging process . Long-term studies have shown that this compound does not accumulate in tissues or cause long-term cellular damage, making it a reliable choice for repeated imaging procedures .
Dosage Effects in Animal Models
Studies in animal models have shown that this compound is well-tolerated at various dosages. At clinically relevant doses, it provides effective contrast enhancement without significant adverse effects . At very high doses, this compound can cause mild toxicity, primarily due to the presence of gadolinium . These effects are dose-dependent and reversible upon discontinuation of the compound .
Metabolic Pathways
This compound is not metabolized in the body and is excreted unchanged via the kidneys . This property ensures that the compound does not interfere with metabolic pathways or alter metabolite levels . The rapid renal clearance of this compound minimizes its exposure to tissues and reduces the risk of toxicity .
Transport and Distribution
After intravenous administration, this compound is rapidly distributed in the extracellular space . It does not cross the blood-brain barrier under normal conditions but can enhance the imaging of areas with disrupted barriers . The compound is primarily excreted through the kidneys, with more than 90% eliminated within 12 hours .
Subcellular Localization
This compound does not localize within specific subcellular compartments due to its extracellular distribution . Its activity is confined to the extracellular space, where it enhances the contrast of MRI images. The compound’s macrocyclic structure prevents it from entering cells or interacting with intracellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadobutrol involves several steps:
Starting Material: Cyclen mono-formaldehyde is used as the starting material.
Alkylation Reaction: Cyclen mono-formaldehyde undergoes an alkylation reaction with tert-butyl bromoacetate.
Hydrolysis: The alkylation product is hydrolyzed to obtain a tricarboxylate intermediate.
Complex Formation: The tricarboxylate intermediate reacts with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.
Final Complexation: The reaction product is then complexed with gadolinium oxide to obtain this compound
Industrial Production Methods: Industrial production of this compound involves controlled crystallization conditions to achieve high purity levels (greater than 99.7%) and ensure the compound is suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Gadobutrol primarily undergoes complexation reactions due to its macrocyclic structure. It is designed to be highly stable and resistant to dissociation, minimizing the risk of releasing free gadolinium ions.
Common Reagents and Conditions:
Reagents: Cyclen mono-formaldehyde, tert-butyl bromoacetate, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, gadolinium oxide.
Conditions: The reactions typically require controlled temperatures and pH levels to ensure high yield and purity
Major Products: The primary product of these reactions is this compound, which is used as a contrast agent in MRI .
Scientific Research Applications
Gadobutrol has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in MRI to study molecular structures and interactions.
Biology: Helps in visualizing biological tissues and understanding physiological processes.
Medicine: Widely used in diagnostic imaging to detect and visualize lesions, abnormal vascularity, and disrupted blood-brain barriers.
Industry: Employed in the development of new diagnostic tools and imaging techniques.
Comparison with Similar Compounds
- Gadoterate meglumine
- Gadoteridol
- Gadobenate dimeglumine
Comparison:
Gadobutrol vs. Gadoterate Meglumine: Both are macrocyclic gadolinium-based contrast agents, but this compound is formulated at a higher concentration (1 mmol/mL) compared to gadoterate meglumine (0.5 mmol/mL).
This compound vs. Gadoteridol: Gadoteridol is another macrocyclic agent, but this compound’s higher concentration and stability make it more effective in certain diagnostic applications.
This compound vs. Gadobenate Dimeglumine: Gadobenate dimeglumine is a linear gadolinium-based contrast agent, which has a higher risk of nephrogenic systemic fibrosis compared to the macrocyclic structure of this compound.
This compound’s unique properties, such as high stability, low risk of nephrogenic systemic fibrosis, and superior image enhancement, make it a preferred choice among gadolinium-based contrast agents .
Properties
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFIIGFYAHNSK-CTHHTMFSSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31GdN4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027434 | |
Record name | Gadobutrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
1.3 g/mL at 37 °C | |
Record name | Gadobutrol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
770691-21-9 | |
Record name | Gadobutrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770691-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gadobutrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GADOBUTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gadobutrol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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